molecular formula C19H24O5 B2553858 6-O-Isobutyryl-butyrylhelenalin CAS No. 53658-84-7

6-O-Isobutyryl-butyrylhelenalin

Cat. No.: B2553858
CAS No.: 53658-84-7
M. Wt: 332.396
InChI Key: SKAOENNHESXSCC-SVAVSBTGSA-N
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Description

6-O-Isobutyryl-butyrylhelenalin is a sesquiterpene lactone derivative known for its diverse biological activities. This compound is derived from helenalin, a naturally occurring substance found in various species of the genus Arnica. It has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Isobutyryl-butyrylhelenalin typically involves the esterification of helenalin with isobutyric acid. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 6-O-Isobutyryl-butyrylhelenalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-O-Isobutyryl-butyrylhelenalin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and target various molecular entities makes it a versatile compound in therapeutic research.

Properties

IUPAC Name

[(1R,2R,3S,7S,8S,10S)-3,8-dimethyl-13-methylidene-4,11,12-trioxatricyclo[8.3.0.03,7]tridec-5-en-2-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-9(2)16(18)20-15-14-11(4)21-22-13(14)8-10(3)12-6-7-19-17(12,15)5/h6-7,9-10,12-15H,4,8H2,1-3,5H3/t10-,12+,13-,14-,15+,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUKPHBHHJFWOV-NMBQJPEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C=CO3)C)OC(=O)C(C)C)C(=C)OO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@H]([C@@]3([C@@H]1C=CO3)C)OC(=O)C(C)C)C(=C)OO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201894
Record name 6-O-Isobutyryl-butyrylhelenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53658-84-7
Record name 6-O-Isobutyryl-butyrylhelenalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053658847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-Isobutyryl-butyrylhelenalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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